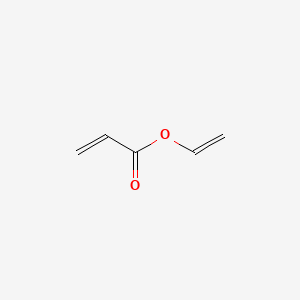

Vinyl acrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4768. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethenyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-5(6)7-4-2/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCTWBJQROOONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-69-9 | |

| Details | Compound: Poly(vinyl acrylate) | |

| Record name | Poly(vinyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1073286 | |

| Record name | 2-Propenoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-18-6, 30811-69-9 | |

| Record name | Vinyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, ethenyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl acrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA7T88HHM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vinyl Acrylate: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl acrylate, a bifunctional monomer, holds significant interest in polymer chemistry due to the presence of two reactive sites with different reactivities: a highly reactive acrylate group and a less reactive vinyl group. This dual functionality allows for a variety of polymerization behaviors, including self-initiation and the formation of complex polymer architectures. This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, including transesterification, palladium-catalyzed routes, and enzymatic methods. Detailed experimental protocols for key synthesis methods are provided, along with a summary of the relevant kinetic data. The guide also includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthesis processes.

Introduction

This compound (VA) is a versatile monomer used in the production of specialty polymers, coatings, adhesives, and in various biomedical applications. Its unique structure, containing both an acrylate and a vinyl ester group, allows for selective polymerization and the introduction of diverse functionalities into polymer chains. The acrylate group readily undergoes free-radical polymerization, while the vinyl group is less reactive, enabling post-polymerization modifications or participation in different polymerization mechanisms. This guide delves into the core synthesis methodologies for this compound, providing detailed insights into the reaction mechanisms and kinetics that govern its formation.

Synthesis Mechanisms and Experimental Protocols

The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and challenges. The most common methods include the transesterification of vinyl acetate with acrylic acid, palladium-catalyzed reactions, and enzymatic synthesis.

Transesterification

Transesterification is a widely used method for the synthesis of vinyl esters. In the context of this compound synthesis, it typically involves the reaction of vinyl acetate with acrylic acid, often in the presence of a catalyst.

Mechanism: The reaction proceeds through the exchange of the acetate group of vinyl acetate with the acrylate group from acrylic acid. The equilibrium of this reversible reaction is often shifted towards the product side by removing the acetic acid byproduct.

A general workflow for a transesterification reaction is depicted below.

Figure 1: General workflow for transesterification synthesis of this compound.

Experimental Protocol: Transesterification of Vinyl Acetate with Acrylic Acid

-

Materials: Vinyl acetate, acrylic acid, palladium(II) acetate (or another suitable catalyst), hydroquinone (inhibitor), and a suitable solvent (e.g., toluene).

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a heating mantle, and a distillation setup.

-

Procedure:

-

To a round-bottom flask, add acrylic acid, a molar excess of vinyl acetate, a catalytic amount of palladium(II) acetate, and a small amount of hydroquinone to prevent polymerization.

-

Heat the mixture to reflux with constant stirring. The reaction temperature is typically maintained between 80°C and 120°C.[1]

-

The acetic acid formed as a byproduct can be removed by azeotropic distillation with a suitable solvent to drive the equilibrium towards the formation of this compound.

-

Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of reactants.

-

Once the reaction reaches the desired conversion, cool the mixture to room temperature.

-

Neutralize the catalyst if necessary.

-

Purify the crude this compound by fractional distillation under reduced pressure to separate it from unreacted starting materials and any high-boiling impurities.[2]

-

Palladium-Catalyzed Synthesis

Palladium catalysts are highly effective for the synthesis of vinyl esters, including vinyl acetate, and can be adapted for the synthesis of this compound. The industrial synthesis of vinyl acetate from ethylene, acetic acid, and oxygen over a palladium catalyst is a well-established process.[3] A similar principle can be applied to the formation of this compound.

Mechanism: Isotope labeling and kinetic studies suggest that the palladium-catalyzed synthesis of vinyl acetate involves an intermediate containing a Pd-CH₂CH₂OAc species. The formation of vinyl acetate then proceeds via β-hydride elimination.[3] A proposed mechanism for the formation of this compound as a byproduct in vinyl acetate synthesis on a PdAu(100) surface involves several key intermediates, including CH₂O and CH₂CHCOOH.[4]

The proposed pathway for the formation of this compound as a byproduct is illustrated below.

Figure 2: Proposed pathway for this compound formation as a byproduct.[4]

Experimental Protocol: Palladium-Catalyzed Synthesis (Conceptual)

-

Materials: Ethylene, acrylic acid, oxygen, palladium-based catalyst (e.g., Pd on a support), and a suitable reactor system.

-

Apparatus: A fixed-bed or fluidized-bed reactor capable of handling gaseous reactants at elevated temperatures and pressures.

-

Procedure:

-

A gaseous feed of ethylene, acrylic acid vapor, and oxygen is passed over a heated palladium catalyst.

-

The reaction is typically carried out at temperatures in the range of 150-200°C and pressures of 5-10 atm.

-

The product stream, containing this compound, unreacted starting materials, and byproducts, is cooled to condense the liquid products.

-

The this compound is then separated and purified from the mixture, likely through distillation.

-

Enzymatic Synthesis using Lipase

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for the synthesis of esters. Lipases can catalyze transesterification reactions under mild conditions, minimizing side reactions and energy consumption.

Mechanism: The lipase-catalyzed transesterification generally follows a Ping-Pong Bi-Bi mechanism. The lipase first reacts with the acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate, releasing the first product (vinyl alcohol, which tautomerizes to acetaldehyde). Subsequently, the acyl acceptor (acrylic acid) binds to the acyl-enzyme intermediate, leading to the formation of the final product (this compound) and regeneration of the free enzyme. The use of a vinyl ester as the acyl donor makes the reaction essentially irreversible, as the vinyl alcohol byproduct tautomerizes to acetaldehyde.[5]

The Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis is shown below.

Figure 3: Ping-Pong Bi-Bi mechanism for lipase-catalyzed this compound synthesis.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

-

Materials: Acrylic acid, vinyl acetate, immobilized lipase (e.g., Novozym 435 from Candida antarctica), a suitable organic solvent (e.g., hexane or toluene), and molecular sieves.

-

Apparatus: A temperature-controlled shaker or a stirred-tank reactor.

-

Procedure:

-

In a reaction vessel, dissolve acrylic acid in the chosen organic solvent.

-

Add an excess of vinyl acetate to the mixture.

-

Add molecular sieves to remove any water, which can inhibit the enzyme and promote hydrolysis.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the reaction at a controlled temperature (typically 30-60°C) with constant agitation.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.

-

Once the reaction is complete, separate the immobilized enzyme by filtration for potential reuse.

-

The product, this compound, can be purified from the reaction mixture by removing the solvent and unreacted starting materials under reduced pressure.

-

Kinetics of this compound Synthesis

The kinetics of this compound synthesis are highly dependent on the chosen synthetic route. Understanding the kinetic parameters is crucial for optimizing reaction conditions to maximize yield and minimize reaction time.

Kinetics of Transesterification

The rate of transesterification is influenced by factors such as catalyst concentration, temperature, and the molar ratio of reactants. The removal of the acetic acid byproduct is a key factor in driving the reaction to completion. Kinetic models such as the Langmuir-Hinshelwood-Haugen-Watson (LHHW) model have been used to describe the kinetics of similar transesterification reactions.[1]

Kinetics of Palladium-Catalyzed Synthesis

The kinetics of the palladium-catalyzed synthesis of vinyl acetate from ethylene and acetic acid have been studied extensively. The reaction rate is dependent on the partial pressures of the reactants. For the formation of this compound as a byproduct, theoretical calculations have determined the energy barriers for the proposed reaction steps. For the final step of forming this compound from CH₂CHCOOH, a one-step reaction has an energy barrier of 1.23 eV, while a two-step reaction has barriers of 0.88 eV and 1.43 eV.[4]

Kinetics of Enzymatic Synthesis

As mentioned, lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism. The reaction rate can be described by the Michaelis-Menten equation, taking into account the concentrations of both substrates. Kinetic studies involve measuring the initial reaction rates at varying substrate concentrations to determine the kinetic parameters Kₘ and Vₘₐₓ.

Table 1: Summary of Quantitative Kinetic Data for this compound Related Reactions

| Reaction System | Monomers | Kinetic Parameter | Value | Reference |

| Radical Polymerization Termination | Methyl Acrylate | Activation Energy (Eₐ) | 22.2 kJ/mol | [6][7] |

| Radical Polymerization Termination | Vinyl Acetate | Activation Energy (Eₐ) | 21.9 kJ/mol | [6][7] |

| This compound Formation (byproduct) | CH₂CHCOOH | Energy Barrier (one-step) | 1.23 eV | [4] |

| This compound Formation (byproduct) | CH₂CHCOOH | Energy Barrier (two-step, step 1) | 0.88 eV | [4] |

| This compound Formation (byproduct) | CH₂CHCOOH | Energy Barrier (two-step, step 2) | 1.43 eV | [4] |

Characterization of this compound

The successful synthesis and purification of this compound should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra will show characteristic peaks for the vinyl and acrylate protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions include the C=O stretching of the ester group and the C=C stretching of the vinyl and acrylate groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to assess the purity of the synthesized this compound and to identify any byproducts. The retention time in the GC provides information on purity, while the mass spectrum confirms the molecular weight and fragmentation pattern of the compound.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, with transesterification and enzymatic synthesis being particularly relevant for laboratory-scale preparations. The choice of synthesis route will depend on factors such as desired purity, scale, and environmental considerations. A thorough understanding of the reaction mechanisms and kinetics is essential for optimizing the synthesis process. The detailed experimental protocols and kinetic data provided in this guide serve as a valuable resource for researchers and professionals working with this versatile monomer. Further research into developing more efficient and selective catalysts for the direct synthesis of this compound remains an area of active interest.

References

- 1. researchgate.net [researchgate.net]

- 2. US3691021A - Process for purification of vinyl acetate by extractive distillation - Google Patents [patents.google.com]

- 3. Vinyl acetate - Wikipedia [en.wikipedia.org]

- 4. Theoretical insight into the generation mechanism of this compound in the production of vinyl acetate on PdAu(100) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 5. Table 3.3 lists the activation energies for | Chegg.com [chegg.com]

- 7. Solved 5. Table 3.3 lists the activation energies for | Chegg.com [chegg.com]

Characterization of Poly(vinyl acrylate) Thermal Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl acrylate) (PVAc) is a versatile polymer with significant potential in various applications, including as a component in drug delivery systems, adhesives, and coatings. A thorough understanding of its thermal properties is paramount for predicting its behavior during manufacturing, storage, and end-use. This technical guide provides a comprehensive overview of the key thermal characteristics of poly(this compound) and the experimental methodologies used for their determination.

While specific quantitative data for poly(this compound) homopolymer is not extensively available in publicly accessible literature, this guide leverages data from closely related and structurally similar polymers, such as poly(vinyl acetate) and other polyacrylates, to provide a robust framework for understanding its expected thermal behavior. The principles and experimental protocols detailed herein are directly applicable to the thermal characterization of poly(this compound).

Core Thermal Properties

The key thermal properties that define the behavior of a polymer like poly(this compound) include the glass transition temperature (Tg), melting temperature (Tm) if crystalline domains are present, and its thermal decomposition profile. These properties are critical for determining the material's processing window, mechanical stability at different temperatures, and overall lifespan.

Data Presentation

The following tables summarize the thermal properties of polymers closely related to poly(this compound). This data provides a valuable reference for estimating the expected thermal behavior of poly(this compound).

Table 1: Glass Transition Temperatures (Tg) of Relevant Polymers

| Polymer | Glass Transition Temperature (Tg) (°C) |

| Poly(methyl acrylate) | ~8 |

| Poly(ethyl acrylate) | ~-23 |

| Poly(butyl acrylate) | ~-54 |

| Poly(vinyl acetate) | ~28-40 |

Data compiled from various sources. The exact Tg can vary depending on factors such as molecular weight, tacticity, and measurement conditions.

Table 2: Thermal Decomposition Characteristics of a Related Polyacrylate

The following data for a poly(tert-butyl acrylate) homopolymer provides an example of the information obtained from Thermogravimetric Analysis (TGA).

| Decomposition Stage | Weight Loss (%) | Inflection Point (°C) |

| 1 | 55.61 | 227.26 |

| 2 | 34.56 | 397.21 |

| 3 | 1.17 | 553.90 |

Data adapted from a study on poly(tert-butyl acrylate) and may not be directly representative of poly(this compound).

Table 3: Heat of Polymerization for Vinyl Monomers

| Monomer | -ΔHp (kcal/mol) |

| Vinyl Acetate | 21.3 |

| Methyl Acrylate | 18.5 |

| Ethyl Acrylate | 18.5 |

| n-Butyl Acrylate | 19.0 |

The heat of polymerization provides insight into the exothermicity of the polymerization reaction.

Experimental Protocols

Accurate characterization of the thermal properties of poly(this compound) relies on precise experimental techniques. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is the primary technique for determining the glass transition temperature (Tg) and melting temperature (Tm).

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.

-

Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatiles.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected glass transition and melting point.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to erase any prior thermal history of the sample.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

-

The melting temperature (Tm) is identified as the peak of the endothermic melting transition.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the polymer.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(this compound) sample into a TGA pan (typically ceramic or platinum).

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a controlled atmosphere. For inert decomposition, use nitrogen or argon. For oxidative decomposition, use air or oxygen. A typical flow rate is 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of weight loss versus temperature.

-

The onset of decomposition is the temperature at which significant weight loss begins.

-

The temperatures at which 5%, 10%, and 50% weight loss occur are often reported to characterize the decomposition profile.

-

The derivative of the weight loss curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates for different degradation steps.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for DSC and TGA.

Conclusion

The thermal characterization of poly(this compound) is essential for its successful application in research, drug development, and various industrial processes. While specific data for the homopolymer is limited, a comprehensive understanding of its expected thermal behavior can be derived from the analysis of structurally similar polymers. The detailed experimental protocols for DSC and TGA provided in this guide offer a robust framework for obtaining reliable and reproducible data. By following these methodologies, researchers and scientists can effectively evaluate the thermal properties of poly(this compound) and make informed decisions regarding its suitability for their specific applications.

Characterization of Poly(vinyl acrylate) Mechanical Properties: An In-depth Technical Guide

Disclaimer: Scientific literature extensively details the mechanical properties of various polymers, including many polyacrylates and polyvinyl esters. However, there is a notable scarcity of specific quantitative data for poly(vinyl acrylate) homopolymer. This guide provides a comprehensive overview of the anticipated mechanical properties and the standard methodologies for their characterization, drawing upon data from closely related polymers and established testing standards. The presented quantitative data should be considered illustrative and is intended to serve as a reference point for researchers in the absence of specific literature values for poly(this compound).

Introduction

Poly(this compound) (PVA) is a synthetic polymer with potential applications in adhesives, coatings, and various biomedical fields. A thorough understanding of its mechanical properties is crucial for its effective application and development. This technical guide outlines the core mechanical properties of interest, provides detailed experimental protocols for their measurement, and presents illustrative data based on analogous polymers.

Core Mechanical Properties

The key mechanical properties that define the behavior of a polymer under stress include:

-

Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

-

Young's Modulus (Tensile Modulus): A measure of the stiffness of an elastic material, it is the ratio of stress to strain in the elastic region.

-

Elongation at Break: The percentage increase in length that a material undergoes before it breaks.

-

Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state.

These properties are influenced by factors such as molecular weight, degree of polymerization, and the presence of any additives or crosslinking agents.[1][2][3][4][5][6]

Quantitative Data Summary

The following table summarizes a range of expected mechanical properties for poly(this compound), compiled from data on structurally similar polymers like poly(vinyl acetate), poly(methyl methacrylate), and various acrylate copolymers. These values should be used as a general guideline for experimental design and material comparison.

| Mechanical Property | Representative Value Range | Units | Relevant Standards |

| Tensile Strength | 10 - 50 | MPa | ASTM D882, ISO 527-3 |

| Young's Modulus | 1.0 - 3.5 | GPa | ASTM D882, ISO 527-3 |

| Elongation at Break | 2 - 20 | % | ASTM D882, ISO 527-3 |

| Glass Transition Temperature (Tg) | 5 - 40 | °C | ASTM D4065 |

Experimental Protocols

Accurate and reproducible characterization of mechanical properties requires adherence to standardized experimental protocols. The following sections detail the methodologies for key experiments.

Sample Preparation: Solvent Casting for Film Formation

A common method for preparing polymer films for mechanical testing is solvent casting.

Protocol:

-

Dissolution: Dissolve the poly(this compound) resin in a suitable solvent (e.g., acetone, ethyl acetate, or toluene) to a concentration of 10-20% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.

-

Casting: Pour the polymer solution into a flat-bottomed petri dish or onto a clean, level glass plate.

-

Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for 24-48 hours. To control the evaporation rate and ensure a uniform film, the casting setup can be placed in a fume hood with the sash partially closed.

-

Drying: Once the film has formed, transfer it to a vacuum oven and dry at a temperature below the glass transition temperature of the polymer (e.g., 40-50 °C) for at least 24 hours to remove any residual solvent.

-

Conditioning: Before testing, condition the film specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours, as specified in ASTM D882 or ISO 527-3.[7][8][9][10][11][12][13]

Tensile Testing

Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of the polymer film.

Protocol (based on ASTM D882 / ISO 527-3):

-

Specimen Preparation: Cut the conditioned polymer film into dumbbell-shaped specimens using a die cutter. The dimensions of the specimens should conform to the specifications in the chosen standard.[7][8][9][10][11][12][13]

-

Thickness Measurement: Measure the thickness of the narrow section of each specimen at several points using a micrometer. The average thickness should be used for cross-sectional area calculations.

-

Testing Machine Setup:

-

Set the grip separation (gauge length) on the universal testing machine (e.g., an Instron or ZwickRoell) to the value specified in the standard (e.g., 50 mm).

-

Set the crosshead speed (strain rate). For determining tensile strength and elongation at break, a speed of 50 mm/min is common. For measuring Young's modulus, a slower speed of 1 mm/min is typically used.[7][8][9][10][11][12][13]

-

-

Specimen Mounting: Mount the specimen in the grips of the testing machine, ensuring it is aligned vertically and not twisted.

-

Testing: Start the test and record the force and extension data until the specimen breaks.

-

Data Analysis:

-

Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

-

Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.

-

Elongation at Break: Calculate the percentage change in length from the original gauge length to the length at the moment of fracture.

-

Dynamic Mechanical Analysis (DMA)

DMA is used to measure the viscoelastic properties of polymers, such as the storage modulus (E'), loss modulus (E''), and tan delta (δ), as a function of temperature. The glass transition temperature (Tg) can be determined from the DMA data.

Protocol (based on ASTM D4065):

-

Specimen Preparation: Cut a rectangular specimen from the conditioned polymer film with dimensions suitable for the DMA clamp (e.g., 10 mm width and 20 mm length).[14][15][16][17][18]

-

Instrument Setup:

-

Select the appropriate clamp (e.g., tension or film clamp).

-

Set the oscillation frequency (e.g., 1 Hz).

-

Set the strain amplitude (e.g., 0.1%). This should be within the linear viscoelastic region of the material.

-

Define the temperature program, typically a ramp from a low temperature (e.g., -50 °C) to a temperature above the expected Tg (e.g., 100 °C) at a heating rate of 2-5 °C/min.[14][15][16][17][18]

-

-

Specimen Loading: Mount the specimen in the DMA clamp, ensuring it is taut but not stretched.

-

Testing: Start the temperature ramp and record the storage modulus, loss modulus, and tan delta as a function of temperature.

-

Data Analysis:

-

The glass transition temperature (Tg) can be identified as the temperature at the peak of the tan delta curve or the peak of the loss modulus curve.

-

Signaling Pathways and Logical Relationships

While signaling pathways are more relevant to biological systems, in the context of material science, we can represent the logical relationship between molecular structure, processing, and resulting mechanical properties.

Conclusion

This technical guide provides a framework for the characterization of the mechanical properties of poly(this compound). While specific quantitative data for the homopolymer remains elusive in the current body of scientific literature, the methodologies and representative data presented here, based on established standards and analogous polymers, offer a solid foundation for researchers and drug development professionals. Rigorous adherence to standardized testing protocols is paramount for obtaining reliable and comparable data, which is essential for advancing the application of this promising polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0275900A2 - Copolymers of vinyl acetate and acrylates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mcpolymers.com [mcpolymers.com]

- 6. hnnewmaterial.com [hnnewmaterial.com]

- 7. zwickroell.com [zwickroell.com]

- 8. micomlab.com [micomlab.com]

- 9. 4wardtesting.co.uk [4wardtesting.co.uk]

- 10. zwickroell.com [zwickroell.com]

- 11. testresources.net [testresources.net]

- 12. store.astm.org [store.astm.org]

- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 14. store.astm.org [store.astm.org]

- 15. atslab.com [atslab.com]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. standards.globalspec.com [standards.globalspec.com]

- 18. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to the Purity Analysis of Vinyl Acrylate Monomer by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for analyzing the purity of vinyl acrylate monomer using gas chromatography (GC). Ensuring the high purity of monomers is critical in the development of polymers for research, specialty chemicals, and pharmaceutical applications, as trace impurities can significantly alter the physicochemical properties, performance, and safety of the final product. This document outlines a detailed experimental protocol, methods for identifying and quantifying potential impurities, and visual workflows to aid in the understanding and implementation of these analytical techniques.

Introduction to this compound and the Importance of Purity

This compound (ethenyl prop-2-enoate) is a bifunctional monomer possessing both a vinyl group and an acrylate group. This dual reactivity makes it a valuable building block in the synthesis of a wide array of polymers with tailored properties, including adhesives, coatings, and specialty copolymers. The purity of the this compound monomer is of paramount importance, as even minute levels of impurities can act as chain-transfer agents, terminators, or co-monomers, thereby affecting polymerization kinetics, molecular weight distribution, and the ultimate functionality of the polymer.

Common impurities in this compound are typically related to its synthesis, which often involves the transesterification of vinyl acetate with acrylic acid or the esterification of acrylic acid with acetylene. These impurities may include unreacted starting materials, by-products of side reactions, and polymerization inhibitors added for stabilization during transport and storage.

Analytical Approach: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful and widely used analytical technique for separating and quantifying volatile and semi-volatile compounds, making it ideally suited for the purity analysis of this compound monomer. When coupled with a Flame Ionization Detector (FID), this method offers high sensitivity and a wide linear range for the detection of organic compounds.

Principle of the Method

A liquid sample of this compound, typically diluted in a suitable solvent, is injected into the gas chromatograph. The sample is vaporized in a heated inlet and swept onto a chromatographic column by an inert carrier gas. The column, containing a stationary phase, separates the components of the mixture based on their differential partitioning between the stationary phase and the mobile gas phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in different elution times. Upon exiting the column, the separated components are detected by the FID, which generates a signal proportional to the amount of analyte present. The purity of the this compound monomer is determined by comparing its peak area to the total area of all peaks in the chromatogram, often using an external or internal standard for precise quantification.

Experimental Protocol

This section details a representative experimental protocol for the purity analysis of this compound by GC-FID. The parameters provided are based on established methods for similar acrylate and vinyl monomers and should be optimized and validated for specific laboratory instrumentation and requirements.

Reagents and Materials

-

This compound Sample: To be analyzed.

-

Solvent (Diluent): Acetone or Methanol (GC grade or higher).

-

Reference Standards: High-purity standards of this compound and expected impurities (e.g., vinyl acetate, acrylic acid, acetic acid, monomethyl ether hydroquinone - MEHQ).

-

Internal Standard (optional): A high-purity, stable compound that does not co-elute with any sample components (e.g., undecane).

-

Carrier Gas: Helium or Nitrogen (high purity, 99.999% or higher).

-

FID Gases: Hydrogen (high purity) and Air (dry, zero grade).

Instrumentation and Conditions

A gas chromatograph equipped with a flame ionization detector and a suitable capillary column is required. The following table summarizes the recommended instrumental conditions.

Table 1: Gas Chromatography (GC) Instrumental Conditions

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890 Series or equivalent |

| Detector | Flame Ionization Detector (FID) |

| Column | TM-FFAP (30 m x 0.32 mm ID, 0.5 µm film thickness) or equivalent polar capillary column |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (Constant Flow Mode) |

| Inlet Temperature | 200 °C |

| Injection Volume | 1.0 µL |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial: 60 °C (hold for 2 minutes)Ramp: 10 °C/min to 220 °CFinal Hold: 220 °C (hold for 5 minutes) |

| Detector Temperature | 250 °C |

| Hydrogen Flow Rate | 40 mL/min |

| Air Flow Rate | 400 mL/min |

| Makeup Gas (Helium) | 25 mL/min |

Sample and Standard Preparation

-

Sample Preparation: Accurately weigh approximately 100 mg of the this compound monomer into a 10 mL volumetric flask. Dilute to the mark with the chosen solvent (acetone or methanol) and mix thoroughly.

-

Calibration Standard Preparation: Prepare a series of calibration standards by accurately weighing and diluting the high-purity reference standards of this compound and potential impurities in the chosen solvent. A typical concentration range would be from 10 ppm to 1000 ppm for each analyte.

-

Internal Standard Method (optional but recommended): If using an internal standard, add a known amount of the internal standard to each sample and calibration standard solution.

Data Presentation and Interpretation

The primary output from the GC analysis is a chromatogram, which is a plot of detector response versus retention time. The purity of the this compound monomer is calculated based on the peak areas in the chromatogram.

Identification of Impurities

Impurities are identified by comparing the retention times of the peaks in the sample chromatogram with those of the known reference standards. The common impurities found in this compound are listed in the table below, along with their typical sources.

Table 2: Common Impurities in this compound Monomer

| Impurity | Source | Potential Impact |

| Vinyl Acetate | Unreacted starting material from transesterification synthesis. | Can act as a comonomer, altering the polymer's properties. |

| Acrylic Acid | Unreacted starting material. | Can affect polymerization kinetics and introduce hydrophilicity into the polymer. |

| Acetic Acid | By-product of the transesterification reaction. | Can influence catalyst activity and the stability of the final polymer. |

| Monomethyl Ether Hydroquinone (MEHQ) | Polymerization inhibitor added for stabilization.[1][2] | Prevents premature polymerization; however, excessive amounts can inhibit the desired polymerization reaction. |

| Water | Contamination from synthesis or storage. | Can interfere with certain polymerization mechanisms. |

| Divinyl Ether | Potential by-product. | Can introduce cross-linking, affecting the polymer's solubility and mechanical properties. |

Quantitative Analysis

The concentration of each impurity and the purity of the this compound can be determined using the area normalization method or, more accurately, with an external or internal standard method. The following table presents hypothetical quantitative data from a GC analysis of a this compound sample, illustrating how the results would be structured.

Table 3: Representative Quantitative GC Analysis of a this compound Sample

| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity/Impurity Level (%) |

| Acetic Acid | 4.2 | 15,000 | 0.015 | 0.15 |

| Vinyl Acetate | 5.5 | 25,000 | 0.025 | 0.25 |

| This compound | 6.8 | 9,940,000 | 9.94 | 99.40 |

| Acrylic Acid | 8.1 | 10,000 | 0.010 | 0.10 |

| MEHQ | 12.5 | 10,000 | 0.010 | 0.10 |

Note: The retention times and peak areas are representative and will vary depending on the specific GC system and conditions.

Visualizing the Workflow and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the relationship between the monomer and its potential impurities.

Caption: Workflow for GC Purity Analysis of this compound.

Caption: Relationship of this compound to Synthesis Precursors and Impurities.

Conclusion

The gas chromatographic method detailed in this guide provides a robust and reliable approach for the purity analysis of this compound monomer. By carefully selecting the appropriate GC column, optimizing the instrumental parameters, and using high-purity reference standards, researchers can accurately identify and quantify potential impurities. This ensures the quality and consistency of the monomer, which is essential for the successful development of high-performance polymers in various scientific and industrial applications. Method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is a critical step before implementing this protocol for routine analysis.

References

Spectroscopic Analysis of Vinyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of vinyl acrylate functional groups. A thorough understanding of the molecular structure, purity, and reactivity of this compound is paramount for controlling polymerization kinetics and tailoring the properties of final materials in various applications, including industrial coatings, adhesives, and biomedical materials. This document offers detailed experimental protocols, quantitative data, and logical workflows to aid in the characterization of this versatile monomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, FTIR is essential for confirming the presence of both the acrylate and the vinyl ester moieties by identifying their characteristic vibrational modes. It is also widely used to monitor the kinetics of polymerization in real-time by observing the decrease in intensity of the carbon-carbon double bond (C=C) absorption bands.[1][2][3]

Data Presentation: FTIR

The primary vibrational modes for this compound are summarized below. The C=C stretching vibrations for the acrylate and vinyl groups appear as distinct, though sometimes overlapping, peaks.[1] Deconvolution techniques can be employed to separate these overlapping bands to monitor the polymerization kinetics of each group individually.[4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Description |

| ~1730-1750 | C=O Stretch | Acrylate Ester | A strong, sharp absorption characteristic of the carbonyl group. |

| 1645 | C=C Stretch | Vinyl Ester | Stretching vibration of the vinyl double bond.[1][4] |

| 1618 - 1635 | C=C Stretch | Acrylate | Stretching vibration of the acrylate double bond.[1][5] |

| ~1100-1300 | C-O Stretch | Ester | Fingerprint region vibrations confirming the ester linkage.[6] |

| 810 - 812 | =C-H Bend | Acrylate | Out-of-plane bending (wagging) vibration, which is often used to monitor acrylate polymerization.[1][3] |

Experimental Protocol: FTIR

Objective: To identify the characteristic functional groups of this compound and monitor polymerization.

Instrumentation: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum.

-

Place a single drop of liquid this compound monomer directly onto the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 600 cm⁻¹[7]

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 16-32 scans to achieve a high signal-to-noise ratio.

-

For Kinetic Studies: Utilize a real-time monitoring or rapid scan mode, collecting spectra at set intervals (e.g., 5-10 scans per second) after initiating polymerization with a UV source.[1][3]

Data Analysis:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Identify the characteristic absorption bands as detailed in the data table above.

-

For kinetic analysis, plot the normalized peak height or area of the C=C stretch (e.g., at 1645 cm⁻¹ and 1625 cm⁻¹) as a function of time to determine the rate of conversion.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the chemical environment of individual proton (¹H) and carbon (¹³C) nuclei. It is the definitive method for unambiguous structure elucidation and purity assessment.

¹H NMR Spectroscopy

¹H NMR spectroscopy distinguishes the hydrogen atoms in the vinyl group from those in the acrylate group based on their unique electronic environments. The chemical shift, multiplicity (splitting pattern), and coupling constants (J-values) provide definitive structural confirmation.

The following data is for this compound in a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard (0 ppm). The molecule's protons are labeled for clarity.

Structure: CH₂(a)=CH(b)-C(=O)O-CH(c)=CH₂(d,e)

| Proton(s) | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| Hc | ~7.3 - 7.4 | Doublet of Doublets (dd) | J(c,d) ≈ 13.9, J(c,e) ≈ 6.3 |

| Hb | ~6.4 - 6.5 | Doublet of Doublets (dd) | J(b,a-trans) ≈ 17.7, J(b,a-cis) ≈ 10.8 |

| Ha (cis) | ~6.1 - 6.2 | Doublet of Doublets (dd) | J(a-cis, b) ≈ 10.8, J(a-cis, a-trans) ≈ 1.4 |

| Ha (trans) | ~5.8 - 6.0 | Doublet of Doublets (dd) | J(a-trans, b) ≈ 17.7, J(a-trans, a-cis) ≈ 1.4 |

| Hd | ~4.9 - 5.0 | Doublet of Doublets (dd) | J(d,c) ≈ 13.9, J(d,e) ≈ 1.6 |

| He | ~4.6 - 4.7 | Doublet of Doublets (dd) | J(e,c) ≈ 6.3, J(e,d) ≈ 1.6 |

| (Note: Data compiled from reference spectra.[9] Exact values can vary slightly based on solvent and instrument.) |

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

| Carbon Atom | Estimated Chemical Shift (δ) Range (ppm) |

| C=O (Carbonyl) | ~164 |

| =CH-O (Vinyl) | ~141 |

| CH₂= (Acrylate) | ~132 |

| =CH- (Acrylate) | ~127 |

| =CH₂ (Vinyl) | ~98 |

| (Note: Data compiled from reference spectra.[10]) |

Experimental Protocol: NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity analysis.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, small vial.[11]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[12]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the instrument.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Acquire the proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on chemical shifts, multiplicities, and coupling constants.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR.[13] It is particularly effective for analyzing non-polar bonds, making it an excellent tool for probing the C=C double bonds in this compound.[14] Because water is a weak Raman scatterer, this technique is also well-suited for analyzing polymerization in aqueous systems.

Data Presentation: Raman

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1730 | C=O Stretch | Acrylate Ester |

| ~1640 | C=C Stretch | Vinyl & Acrylate |

| ~1410 | =C-H Bend | Acrylate/Vinyl |

Experimental Protocol: Raman

Objective: To identify vinyl and acrylate functional groups and monitor reaction kinetics.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[15]

Sample Preparation:

-

Place a small amount of the liquid this compound sample in a glass vial or NMR tube.

-

Alternatively, for in-situ monitoring, a fiber-optic probe can be immersed directly into the reaction mixture.

Data Acquisition:

-

Position the sample at the focal point of the laser.

-

Set the laser power to a level that provides a good signal without causing sample degradation or fluorescence.

-

Acquire the spectrum over the desired range (e.g., 200 - 1800 cm⁻¹).

-

For kinetic studies, collect spectra continuously over the course of the reaction.

Data Analysis:

-

Identify the characteristic peaks for the vinyl and acrylate groups.

-

To calculate conversion, identify a reaction peak (e.g., C=C stretch at ~1640 cm⁻¹) and a stable reference peak that is unaffected by polymerization (e.g., C=O stretch at ~1730 cm⁻¹).[13]

-

Calculate the conversion (α) using the ratio of the intensities (I) of the reaction (rxn) and reference (ref) peaks over time (t) compared to the initial state (t=0).[13]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule. For this compound, the spectrum reveals the presence of chromophores, specifically the C=C and C=O groups. The UV-Vis absorption spectrum of this compound shows a red-shifted absorption that extends to 300 nm with a shoulder at 230 nm, which is not present in simpler, non-conjugated acrylates or vinyl esters.[16] This suggests an extended conjugation between the acrylate and vinyl ester groups.[4][16]

Experimental Protocol: UV-Vis

Objective: To analyze the electronic structure and conjugation of this compound.

Instrumentation: A standard UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be low enough to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Fill a quartz cuvette with the prepared solution.

-

Fill a matching cuvette with the pure solvent to use as a blank.

Data Acquisition:

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette.

-

Scan the absorbance from approximately 400 nm down to 200 nm.

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Analyze the shape of the spectrum, noting any shoulders that may indicate multiple electronic transitions or conjugation effects.[16]

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. (Meth)Acrylate Vinyl Ester Hybrid Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound(2177-18-6) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(2177-18-6) 13C NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Vinyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of vinyl acrylate. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this important monomer. This guide includes detailed spectral data, a complete experimental protocol for sample analysis, and a visual representation of the molecular structure with its NMR signal correlations.

Experimental Protocol

This section outlines a standard procedure for the preparation and NMR analysis of a this compound sample.

1.1. Sample Preparation

This compound is a volatile liquid and should be handled in a well-ventilated fume hood.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. If necessary, purify the sample by distillation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for the NMR analysis of this compound.

-

Concentration: Prepare a solution of approximately 20% by weight of this compound in CDCl₃. For a standard 5 mm NMR tube, this typically involves dissolving around 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Sample Transfer: Using a clean glass Pasteur pipette, transfer the prepared solution into a clean, dry 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine qualitative analysis, the residual solvent peak of CDCl₃ (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm) can be used as a reference.

-

Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent.

1.2. NMR Data Acquisition

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra of this compound. These parameters may be adjusted based on the specific spectrometer and experimental objectives.

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans (NS): 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 10-12 ppm is appropriate.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is usually adequate.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Spectral Data and Analysis

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, with chemical shifts reported in parts per million (ppm) relative to TMS.

2.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the five protons in the molecule. The acrylate and vinyl groups each present a characteristic set of coupled signals.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hc (Vinyl) | 7.39 | dd | J_ce = 14.16, J_cd = 6.37 |

| Hf (Acrylate) | 6.44 | dd | J_fe = 17.7, J_fd = 1.4 |

| Hd (Acrylate) | 6.17 | dd | J_de = 10.8, J_df = 1.4 |

| He (Acrylate) | 5.84 | dd | J_ef = 17.7, J_ed = 10.8 |

| Ha (Vinyl) | 4.96 | dd | J_ac = 14.16, J_ab = -1.64 |

| Hb (Vinyl) | 4.62 | dd | J_bc = 6.37, J_ba = -1.64 |

Signal Analysis:

-

Vinyl Protons (Ha, Hb, Hc): The proton on the carbon bearing the oxygen atom (Hc) is the most deshielded of the vinyl protons due to the electron-withdrawing effect of the oxygen, appearing as a doublet of doublets at 7.39 ppm. The two terminal vinyl protons (Ha and Hb) appear at 4.96 ppm and 4.62 ppm, respectively. They are split by each other (geminal coupling) and by Hc (cis and trans coupling).

-

Acrylate Protons (Hd, He, Hf): The acrylate protons also form a distinct AMX spin system. The proton on the carbon double-bonded to the carbonyl group (Hf) is the most downfield of this group at 6.44 ppm. The two terminal acrylate protons (Hd and He) appear at 6.17 ppm and 5.84 ppm.

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (C=O) | 163.7 |

| C5 (Vinyl CH) | 141.2 |

| C1 (Acrylate CH) | 132.1 |

| C2 (Acrylate CH₂) | 127.8 |

| C4 (Vinyl CH₂) | 98.1 |

Signal Analysis:

-

Carbonyl Carbon (C3): The carbonyl carbon of the ester group is the most deshielded, appearing at 163.7 ppm, which is a characteristic chemical shift for ester carbonyls.

-

Vinylic Carbons (C4, C5): The carbon of the vinyl group attached to the oxygen (C5) is found at 141.2 ppm, while the terminal vinyl carbon (C4) is significantly more shielded at 98.1 ppm due to the direct attachment to two protons.

-

Acrylate Carbons (C1, C2): The carbon of the acrylate group attached to the carbonyl (C1) resonates at 132.1 ppm, and the terminal acrylate carbon (C2) appears at 127.8 ppm.

Visualization of NMR Correlations

The following diagram illustrates the structure of this compound and the key through-bond correlations that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Structure of this compound and its key proton-proton coupling relationships.

An In-depth Technical Guide to Monitoring Vinyl Acrylate Polymerization Using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of utilizing Fourier Transform Infrared (FTIR) spectroscopy for the real-time monitoring of vinyl acrylate polymerization. This powerful analytical technique offers quantitative insights into reaction kinetics, monomer conversion, and the distinct behaviors of the acrylate and vinyl functional groups.

Introduction to FTIR Spectroscopy for Polymerization Monitoring

FTIR spectroscopy is a highly effective method for monitoring chemical reactions in real time.[1][2] For polymerization processes, it allows for the precise tracking of the disappearance of monomer-specific functional groups and the concurrent appearance of polymer-related bands. In the case of this compound, FTIR is particularly advantageous as it can simultaneously monitor the polymerization of both the acrylate and vinyl moieties, which exhibit significantly different reaction kinetics.[3][4][5] This technique is invaluable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring the desired properties of the final polymer. Real-time FTIR (RT-FTIR) is especially suited for the rapid reactions often seen in photopolymerization.[1]

The Chemistry of this compound Polymerization

This compound is a bifunctional monomer containing both an acrylate and a vinyl ester group.[3] During free-radical polymerization, the carbon-carbon double bonds of these groups are consumed to form the polymer backbone. A key finding from studies using real-time FTIR is that the acrylate and vinyl groups polymerize at different rates. The acrylate functionality is significantly more reactive and polymerizes much faster upon initiation.[6] The vinyl group's polymerization is substantially slower and often only begins to react significantly after a high degree of acrylate conversion has been achieved.[6] Interestingly, this compound can also act as a photoinitiator for its own polymerization and that of other acrylate monomers.[3][4]

Experimental Protocol: Real-Time FTIR Monitoring

This section details a typical experimental setup for monitoring the photopolymerization of this compound using real-time FTIR.

3.1 Materials and Sample Preparation

-

Monomer: this compound

-

Photoinitiator (optional): e.g., 2,2-dimethoxy-2-phenylacetophenone (DMPA). Note that this compound can self-initiate polymerization upon UV exposure.[6]

-

Sample Formulation: The monomer is typically used neat or with a specified weight percentage of a photoinitiator. The sample is prepared by mixing the components thoroughly.

3.2 Instrumentation

-

FTIR Spectrometer: A rapid-scanning FTIR spectrometer equipped with a suitable detector, such as a mercury cadmium telluride (MCT) detector, is required to capture the fast kinetics of the polymerization.[7]

-

ATR Accessory: An Attenuated Total Reflectance (ATR) accessory with a robust crystal (e.g., diamond) is commonly used for in-situ measurements.[7][8]

-

UV Light Source: A UV lamp with a specific wavelength and intensity output is needed to initiate photopolymerization. The light can be directed onto the sample from above or, in more advanced setups, through the ATR crystal itself.[7]

-

Software: Software capable of rapid, time-resolved spectral acquisition and analysis is essential.[9]

3.3 Data Acquisition Procedure

-

Background Spectrum: A background spectrum is collected on the clean, empty ATR crystal to account for environmental effects.[8]

-

Sample Application: A small amount of the liquid this compound formulation is applied to the ATR crystal to form a thin film.[2]

-

Initial Spectra: A few spectra are recorded before UV exposure to establish the initial absorbance (A₀) of the reactive groups. No changes in the spectrum should be observed at this stage.[8]

-

Initiation and Monitoring: The UV lamp is switched on to initiate polymerization. The FTIR spectrometer immediately begins collecting spectra at a high rate (e.g., 5-20 scans per second) for the duration of the reaction.[2][6]

-

Data Analysis: The decrease in the absorbance of the characteristic peaks for the acrylate and vinyl groups is monitored over time.

The following diagram illustrates the general workflow for this experimental setup.

Caption: Experimental workflow for monitoring polymerization.

Quantitative Data Analysis

The primary goal of using FTIR for polymerization monitoring is to obtain quantitative data on the reaction kinetics. This is achieved by tracking the change in absorbance of specific infrared bands.

4.1 Key Infrared Bands The C=C double bonds of the acrylate and vinyl groups have distinct stretching vibration peaks in the infrared spectrum, which allows for their individual monitoring.

| Functional Group | Peak Wavenumber (cm⁻¹) | Vibrational Mode |

| Acrylate | ~1635, ~1625[2][3] | C=C Stretching |

| Acrylate | ~810[2][6] | =C-H Out-of-plane Bending |

| Vinyl Ester | ~1646[3] | C=C Stretching |

4.2 Calculation of Monomer Conversion The percentage of monomer conversion at any given time (t) can be calculated from the change in the peak absorbance using the following equation[6]:

% Conversion = [(A₀ - Aₜ) / A₀] x 100

Where:

-

A₀ is the initial absorbance of the characteristic peak before polymerization.

-

Aₜ is the absorbance of the same peak at time t.

4.3 Polymerization Kinetics Real-time FTIR data reveals the significant difference in polymerization rates between the acrylate and vinyl groups of this compound. The acrylate group exhibits rapid polymerization upon irradiation, while the vinyl group's reaction is much slower.

The following diagram illustrates this differential reactivity, a core concept in understanding this compound polymerization.

Caption: Reactivity differences in this compound polymerization.

4.4 Summary of Kinetic Data The following table summarizes typical quantitative results obtained from the real-time FTIR monitoring of this compound photopolymerization without an external photoinitiator.

| Parameter | Observation | Citation |

| Acrylate Group | ||

| Initial Reaction | Rapid polymerization occurs immediately upon UV irradiation. | [6] |

| Conversion Rate | Reaches over 50% conversion within the first second of irradiation. | [2] |

| Final Conversion | Can reach approximately 80% conversion in about 5 seconds. | [2] |

| Vinyl Group | ||

| Onset of Reaction | Polymerization is significantly delayed, starting after substantial acrylate conversion. | [3] |

| Conversion Rate | Much slower compared to the acrylate group. | [6] |

| Final Conversion | Begins to polymerize more noticeably after about 85% of the acrylate groups have reacted. | [6] |

Applications and Significance

The ability to precisely monitor this compound polymerization is critical in various fields:

-

Drug Delivery: In the development of cross-linked polymer networks for controlled release, understanding the curing kinetics ensures the desired matrix structure and release profile.

-

Medical Adhesives & Coatings: For applications like dental resins or medical device coatings, real-time monitoring helps in optimizing curing times and ensuring complete polymerization for biocompatibility and mechanical strength.[7][10]

-

3D Printing: Layer-by-layer fabrication in stereolithography and other photopolymerization-based 3D printing techniques relies on rapid and controlled curing, which can be optimized using FTIR analysis.[7]

Conclusion

FTIR spectroscopy, particularly in a real-time ATR setup, is an indispensable tool for the detailed investigation of this compound polymerization. It provides crucial quantitative data on the distinct kinetics of the acrylate and vinyl functional groups, enabling researchers and scientists to control and optimize the polymerization process for a wide range of advanced applications.

References

- 1. scispace.com [scispace.com]

- 2. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. scribd.com [scribd.com]

- 4. Research Portal [iro.uiowa.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. azom.com [azom.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Degradation of Poly(vinyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(vinyl acrylate) (PVA) and its derivatives are a class of polymers with a wide range of applications, including in coatings, adhesives, and increasingly, in the pharmaceutical industry for drug delivery systems. A thorough understanding of the thermal stability and degradation behavior of these polymers is paramount for determining their processing parameters, shelf-life, and performance under various thermal stresses. This technical guide provides a comprehensive overview of the thermal degradation of poly(this compound), including the primary degradation pathways, the products of decomposition, and the key analytical techniques used for its characterization. Due to the limited availability of specific data for poly(this compound), this guide also incorporates data from structurally similar polyacrylates, such as poly(ethyl acrylate) (PEA) and poly(n-butyl acrylate) (PBA), to provide a broader understanding of the degradation behavior of this class of polymers.

Thermal Degradation Mechanisms of Poly(this compound)

The thermal degradation of poly(this compound) is a complex process that can proceed through several concurrent or sequential reaction pathways. The primary mechanisms involved are chain scission and side-group elimination reactions.

-

Chain Scission: At elevated temperatures, the polymer backbone can undergo random scission, leading to the formation of lower molecular weight fragments. This process can be initiated by the presence of weak links in the polymer chain or by the formation of radicals at high temperatures.

-

Side-Group Elimination: The ester side groups of poly(this compound) are susceptible to thermal elimination reactions. This can occur through a variety of mechanisms, including intramolecular cyclization and intermolecular reactions, leading to the formation of volatile products such as alcohols, olefins, and carbon dioxide, and resulting in a modified polymer backbone.[1]

The relative contribution of these degradation pathways is influenced by factors such as the chemical structure of the acrylate monomer, the presence of impurities or additives, and the atmospheric conditions (e.g., inert or oxidative environment).

Quantitative Analysis of Thermal Stability

The thermal stability of poly(this compound) and related polymers is quantitatively assessed using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a sample as a function of temperature, providing information on the onset of degradation, the temperature of maximum decomposition rate, and the final residue. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as the glass transition temperature (Tg) and melting point (Tm), as well as the enthalpy of degradation.

Table 1: Thermogravimetric Analysis (TGA) Data for Polyacrylates

| Polymer | Onset Temperature (°C) | Peak Degradation Temperature (°C) | Endset Temperature (°C) | Residue at 600°C (%) | Atmosphere |

| Poly(ethyl acrylate) | ~300 | - | - | < 5 | Nitrogen |

| Poly(n-butyl acrylate) | ~304-370[2] | 361-385 | ~450 | < 5 | Nitrogen |

| Poly(2-ethylhexyl acrylate) | ~250 | - | - | < 5 | Nitrogen[3] |

Note: Data for poly(this compound) is limited; the table presents data for structurally similar polyacrylates to provide an indicative range of thermal stability.

Table 2: Differential Scanning Calorimetry (DSC) Data for Polyacrylates